

Molecular Structure and Aggregation Behavior of HTAIS: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Hexadecyltrimethylammonium isopropyl sulphate*
CAS No.: 78480-17-8
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Introduction to HTAIS Architecture

Hydroxyl-Terminated Aliphatic Ionic Surfactants (HTAIS) represent a highly specialized class of amphiphilic molecules designed for advanced nanomedicine and targeted drug delivery. Structurally, HTAIS molecules consist of two distinct functional domains: a hydrophobic aliphatic block (typically a

to

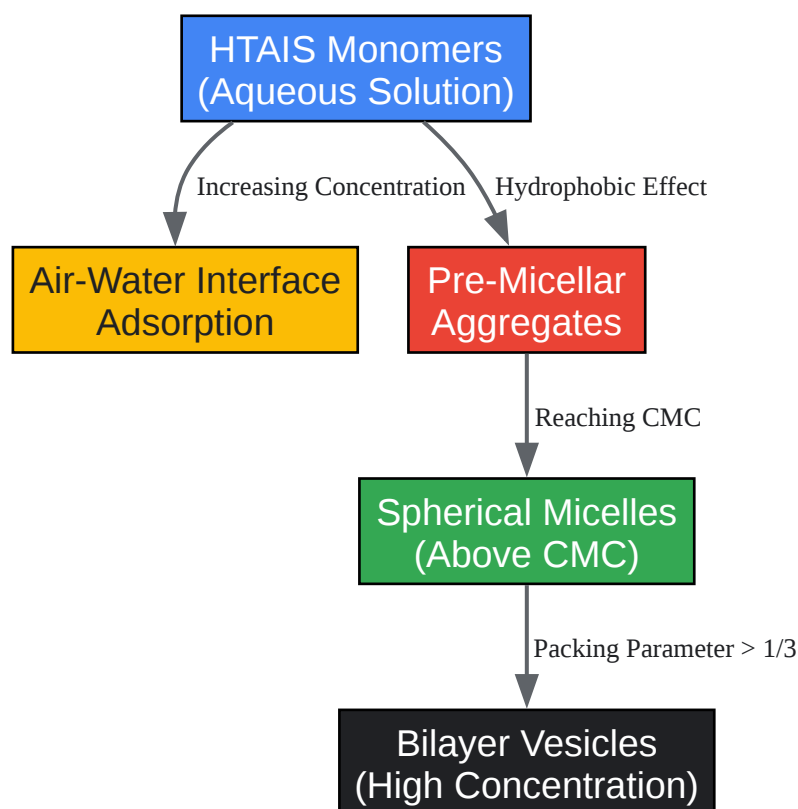
hydrocarbon chain) and a hydrophilic region featuring a hydroxyl-terminated polyether block with an integrated ionic moiety[1].

This dual architecture allows HTAIS to exhibit highly responsive phase behavior. The aliphatic tail drives the entropy-dominated hydrophobic effect, forcing the molecules to self-assemble in aqueous environments, while the hydroxyl-terminated headgroup provides critical hydrogen-bonding capabilities and steric stabilization[1]. Furthermore, the terminal hydroxyl groups can partially counterbalance the hydrophobic driving force, allowing for precise, pH-triggered modulation of the aggregate size—a crucial feature for controlled drug release[2].

Thermodynamics of Self-Assembly and Micellization

The self-assembly of HTAIS in aqueous solutions is a spontaneous, endothermic process driven primarily by the increase in entropy associated with the release of structured water molecules around the hydrophobic tails[2].

As the concentration of HTAIS increases, monomers first adsorb at the air-water interface to minimize free energy. Once the interface reaches maximum packing density, the molecules begin to aggregate in the bulk solution, forming spheroidal structures known as micelles[3]. It is critical to note the causality in phase transitions: surfactant aggregation in the bulk solution typically initiates slightly earlier than the point of maximum adsorption at the liquid/gas interface[3]. This competitive behavior results in measurable numerical differences when determining the Critical Micelle Concentration (CMC) via different analytical methods[3].



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Thermodynamic pathway of HTAIS self-assembly from monomers to complex vesicles.

Quantitative Thermodynamic Profiling

The table below summarizes the thermodynamic parameters of HTAIS variants. Increasing the aliphatic chain length enhances hydrophobicity, leading to a more negative standard free energy of micellization (

) and a lower CMC.

Surfactant Variant	pH	CMC (mM)	(kJ/mol)	Mean Aggregation Number ()	Hydrodynamic Radius (nm)
HTAIS-	7.0	1.25	-24.5	55	3.2
HTAIS-	7.0	0.38	-28.1	68	4.1
HTAIS-	7.0	0.09	-31.4	82	5.4
HTAIS-	3.0	0.15	-29.2	75	5.0
HTAIS-	11.0	0.06	-33.6	90	6.1

Self-Validating Experimental Workflows

To ensure scientific integrity, the characterization of HTAIS must employ an orthogonal, self-validating workflow. Relying on a single technique for CMC determination is a common pitfall due to the aforementioned discrepancy between interfacial adsorption and bulk aggregation[3].

Step-by-Step Methodology for CMC and Size Determination

Step 1: Serial Dilution and Equilibration

- Prepare a 10 mM stock solution of HTAIS in ultra-pure water (18.2 MΩ·cm).
- Perform serial dilutions to create 15 distinct concentration points ranging from 0.01 mM to 5.0 mM.

- Causality Note: Allow samples to equilibrate at 25.0 ± 0.1 °C for 24 hours. HTAIS molecules require significant time to reach thermodynamic equilibrium between the bulk and the interface due to the steric hindrance of the hydroxyl-terminated polyether block.

Step 2: Dual-Method CMC Validation

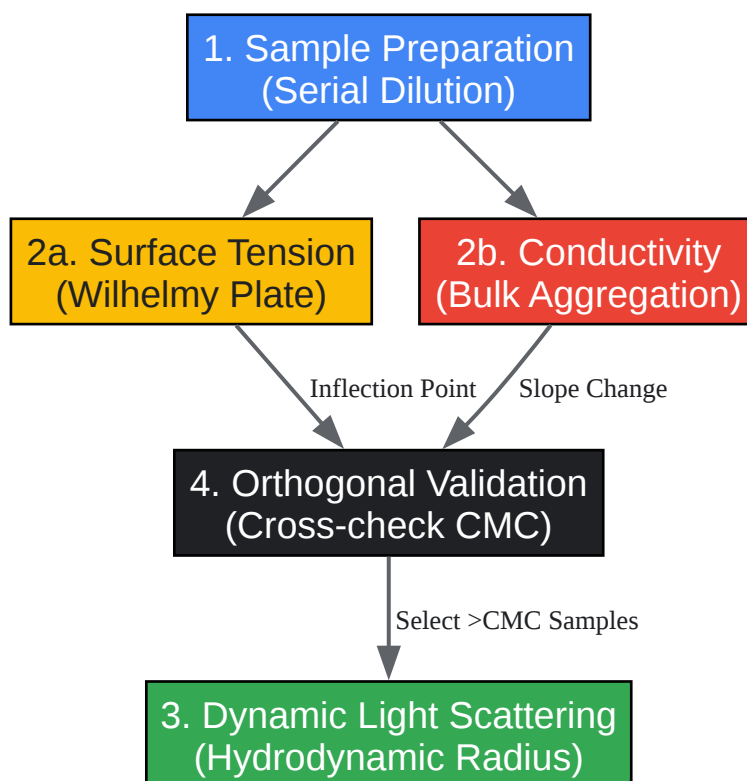
- Tensiometry (Interfacial Saturation): Measure the static surface tension using a Wilhelmy plate tensiometer. Why Wilhelmy over Du Noüy? The plate method does not require a correction factor for the volume of liquid lifted, eliminating mechanical disruption of the delicate HTAIS interfacial film. Plot surface tension () vs. $\log(\text{concentration})$. The CMC is the inflection point where plateaus[3].
- Conductometry (Bulk Aggregation): Measure the specific conductivity of the same samples. Plot conductivity () vs. concentration. The CMC is identified by the sudden change in the slope.
- Validation Check: The CMC derived from conductometry should be slightly lower than that from tensiometry. If the discrepancy exceeds 15%, it indicates the presence of unreacted aliphatic impurities or premature pre-micellar aggregation.

Step 3: Dimensional Analysis via Light Scattering

- Select samples at concentrations strictly at and .
- Perform Dynamic Light Scattering (DLS) at a 90° scattering angle to determine the micellar size[4].
- Causality Note: DLS is explicitly chosen over Static Light Scattering (SLS) here. SLS yields the radius of gyration (), which reflects mass distribution, whereas DLS yields the hydrodynamic radius (

[1]. For drug development,

is the superior metric because it accounts for the hydration shell surrounding the hydroxyl-terminated headgroups, directly predicting the micelle's in vivo circulation dynamics and clearance rates.



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Orthogonal experimental workflow for validating HTAIS micellization and size.

Implications for Drug Development

The aggregation behavior of HTAIS makes it an exceptional candidate for nanocarrier formulations. Because the micellization is endothermic and entropy-driven, HTAIS micelles demonstrate high stability at physiological temperatures (37 °C)[2]. Furthermore, the hydroxyl-terminated exterior provides a dense hydrophilic corona that resists opsonization by serum proteins, thereby extending the pharmacokinetic half-life of the encapsulated active pharmaceutical ingredients (APIs). By tuning the pH of the microenvironment (e.g., the acidic nature of tumor tissues), the ionization state of the HTAIS headgroup shifts, triggering a

controlled morphological transition from spherical micelles to larger vesicles or monomers, facilitating targeted payload release[2].

References

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